molecular formula C13H23NO3 B3420090 tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate CAS No. 170508-15-3

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate

Cat. No. B3420090
CAS RN: 170508-15-3
M. Wt: 241.33 g/mol
InChI Key: VHRSRHDORQXSSK-UHFFFAOYSA-N
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Description

“tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate” is a chemical compound with the molecular formula C13H23NO3. It is used as a reactant in the synthesis of pharmaceuticals .

Scientific Research Applications

Environmental Applications and Biodegradation

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Research has explored the decomposition of MTBE, a compound structurally related to tert-butyl carbamates, using cold plasma reactors. This study highlights the potential for using radio frequency (RF) plasma reactors for environmental remediation of MTBE, a common water contaminant due to its extensive use as a gasoline additive (Hsieh et al., 2011).

Biodegradation and Fate of ETBE in Soil and Groundwater

A comprehensive review focused on the biodegradation pathways of ethyl tert-butyl ether (ETBE), another structurally related compound, identifying microorganisms capable of degrading ETBE under aerobic conditions. This study contributes to understanding the environmental fate of fuel additives and strategies for bioremediation (Thornton et al., 2020).

Chemical Synthesis and Applications

Synthetic Phenolic Antioxidants

Research into synthetic phenolic antioxidants, including compounds with tert-butyl groups, has identified their occurrence in various environmental matrices and potential human exposure pathways. These studies highlight concerns over their toxicity and environmental impact, suggesting directions for future research into safer alternatives (Liu & Mabury, 2020).

Spirocyclic Derivatives as Antioxidants

Spirocyclic compounds, which include structures similar to tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate, have been reviewed for their antioxidant activities. This research underscores the potential of spirocyclic derivatives in developing new antioxidant drugs, highlighting the importance of oxygen atoms and phenolic structures in their activity profiles (Acosta-Quiroga et al., 2021).

Material Science and Engineering

Polymer Membranes for Fuel Additives

The application of polymer membranes, including those relevant to the separation of MTBE, showcases advancements in materials science aimed at improving fuel performance and reducing hazardous emissions. This research provides insights into the optimal materials and processes for the industrial-scale separation of fuel additives (Pulyalina et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the searched resources. It’s possible that the mechanism of action could be determined based on the pharmaceuticals that it helps synthesize .

Future Directions

The future directions for the use of this compound are not specified in the searched resources. Given its use in pharmaceutical synthesis , it may continue to be explored in the development of new drugs.

properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-6-13(7-10)4-9(5-13)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSRHDORQXSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161792
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170508-15-3
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170508-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
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